molecular formula C39H60O17 B10860952 (2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6S)-6-[[(6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-yl]oxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol CAS No. 2699021-78-6

(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6S)-6-[[(6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-yl]oxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No.: B10860952
CAS No.: 2699021-78-6
M. Wt: 800.9 g/mol
InChI Key: UPWACTFHHLAPJQ-CSUYZDOWSA-N
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Description

VB-312 is a small molecule compound with the chemical formula C₃₉H₆₀O₁₇.

Preparation Methods

The preparation of VB-312 involves several synthetic routes and reaction conditions. One common method is the chemical vapor deposition technique, which allows precise control over the composition and morphology of the material at atomic levels . Another method is the vertical Bridgman growth technique, which is used for growing high-quality crystals . These methods ensure the purity and consistency of VB-312, making it suitable for industrial production.

Chemical Reactions Analysis

VB-312 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of VB-312 involves its interaction with specific molecular targets and pathways. It has been shown to induce the activation of procaspase-10, -8, -9, and -3, leading to an increase in PARP and lamin A/C cleavage . This activation triggers apoptosis in cancer cells, making VB-312 a promising candidate for cancer therapy. The exact molecular targets and pathways involved in its mechanism of action are still under investigation .

Comparison with Similar Compounds

Properties

CAS No.

2699021-78-6

Molecular Formula

C39H60O17

Molecular Weight

800.9 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6S)-6-[[(6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-yl]oxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C39H60O17/c1-5-6-7-8-18-12-21(26-19-11-17(2)9-10-20(19)39(3,4)56-22(26)13-18)50-36-32(48)30(46)34(25(16-42)53-36)54-38-33(49)35(28(44)24(15-41)52-38)55-37-31(47)29(45)27(43)23(14-40)51-37/h11-13,19-20,23-25,27-38,40-49H,5-10,14-16H2,1-4H3/t19-,20-,23-,24-,25-,27-,28-,29+,30-,31-,32-,33-,34-,35+,36-,37+,38+/m1/s1

InChI Key

UPWACTFHHLAPJQ-CSUYZDOWSA-N

Isomeric SMILES

CCCCCC1=CC2=C([C@@H]3C=C(CC[C@H]3C(O2)(C)C)C)C(=C1)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)O

Canonical SMILES

CCCCCC1=CC2=C(C3C=C(CCC3C(O2)(C)C)C)C(=C1)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)O)O)O

Origin of Product

United States

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